Diethylpropion

Description

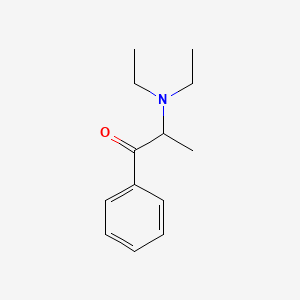

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEPPPIWZFICOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022929 | |

| Record name | Diethylpropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diethylpropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White or creamy white, small crystals or crystalline powder; characteristic, mildly aromatic odor; 1 g sol in: about 0.6 mL water, about 0.6 ml chloroform, 1 ml absolute methanol, 1 ml alcohol; practically insoluble in ether /Diethylpropion hydrochloride/, 1.22e+00 g/L | |

| Record name | DIETHYLPROPION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylpropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90-84-6, 134-80-5 | |

| Record name | Diethylpropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfepramone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylpropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylpropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfepramone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylpropion | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94YYU22B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLPROPION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylpropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Diethylpropion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylpropion is a sympathomimetic amine belonging to the phenethylamine, amphetamine, and cathinone classes, primarily utilized as a short-term anorectic agent in the management of obesity.[1][2] Its pharmacological activity is attributed to its effects on the central nervous system, leading to appetite suppression.[3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound and its commonly used hydrochloride salt, presenting data in a structured format for ease of reference and comparison. Detailed experimental protocols for key property determinations and a visualization of its primary signaling pathway are also included to support research and development activities.

Chemical and Physical Properties

The chemical and physical characteristics of this compound and this compound hydrochloride are summarized below. These properties are crucial for understanding the compound's behavior in various physiological and pharmaceutical contexts.

Table 1: Chemical Identity of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | 2-(diethylamino)-1-phenylpropan-1-one[1] | 2-(diethylamino)-1-phenylpropan-1-one;hydrochloride[3] |

| CAS Registry Number | 90-84-6[1][6] | 134-80-5[3][7] |

| Molecular Formula | C₁₃H₁₉NO[1][8] | C₁₃H₂₀ClNO[3][9] |

| Molecular Weight | 205.30 g/mol [1][8][10] | 241.76 g/mol [6][7][9] |

| Chemical Structure | A propiophenone with a diethylamino group at the alpha-position.[1] | The hydrochloride salt of this compound.[4] |

Table 2: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| Physical Description | Solid[1] | White or creamy white, small crystals or crystalline powder with a characteristic, mildly aromatic odor.[1] |

| Melting Point | Not specified | Decomposes at 168 °C[1][6] |

| Boiling Point | 140 °C at 6 mm Hg[11] | Not applicable |

| Solubility | Not specified | 1 g is soluble in approximately 0.6 mL of water, 0.6 mL of chloroform, 1 mL of absolute methanol, and 1 mL of alcohol. It is practically insoluble in ether.[1] |

| pKa | 8.2 (estimated)[1] | Not applicable |

| LogP | 2.8[1][10] | Not applicable |

| Stability | Not specified | Stable in dry air.[1] |

Mechanism of Action and Signaling Pathway

This compound is a central nervous system stimulant.[12] Its primary mechanism of action involves increasing the levels of the neurotransmitters norepinephrine and dopamine in the synaptic cleft.[3][13] It is believed to stimulate the release of these catecholamines from nerve terminals and inhibit their reuptake.[3][13] The elevated levels of norepinephrine and dopamine in the brain are thought to suppress appetite and hunger signals.[3] It has also been theorized that this compound may indirectly affect leptin levels, a hormone that signals satiety, and inhibit neuropeptide Y, a chemical messenger that initiates eating.[3]

Caption: Proposed mechanism of action of this compound in the neuronal synapse.

Experimental Protocols

The following are generalized, standard methodologies for determining key physicochemical properties of a solid compound like this compound hydrochloride.

Melting Point Determination

Objective: To determine the temperature range over which the solid substance transitions to a liquid.

Methodology: Capillary Melting Point Method [14][15]

-

Sample Preparation: A small amount of the dry, finely powdered this compound hydrochloride is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[16]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar device) is used.[14]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

For an unknown sample, a rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is used for a more precise determination.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[16]

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Caption: Experimental workflow for melting point determination.

Solubility Determination

Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.

Methodology: Shake-Flask Method [17][18]

-

Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, chloroform, methanol, alcohol) in a sealed container.[17]

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[18][19] The presence of undissolved solid confirms that the solution is saturated.[18]

-

Sample Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.

-

Analysis: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[20]

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[19]

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

This technical guide provides essential chemical and physical data for this compound and its hydrochloride salt, crucial for professionals in research and drug development. The tabulated properties, detailed mechanism of action, and standardized experimental protocols offer a foundational understanding of this compound. This information is intended to facilitate further investigation and application of this compound in a scientific and development context.

References

- 1. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 3. This compound Hydrochloride | C13H20ClNO | CID 91442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 134-80-5: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 5. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. This compound [drugfuture.com]

- 7. This compound Hydrochloride [webbook.nist.gov]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound [drugcentral.org]

- 11. This compound | 90-84-6 [chemicalbook.com]

- 12. drugs.com [drugs.com]

- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Solubility of Diethylpropion Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diethylpropion hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action.

Core Focus: Solubility Characteristics

This compound hydrochloride, a sympathomimetic amine used for the short-term management of obesity, exhibits varying degrees of solubility in different organic solvents. Understanding these properties is critical for developing appropriate dosage forms, ensuring bioavailability, and designing effective analytical methods.

Quantitative Solubility Data

The solubility of this compound hydrochloride in a selection of common organic solvents is summarized in the table below. The data has been compiled from available literature and standardized to provide a clear comparison.

| Organic Solvent | Solubility ( g/100 mL) | Qualitative Description |

| Chloroform | ~ 167 | Very Soluble |

| Methanol (absolute) | ~ 100 | Very Soluble |

| Ethanol | ~ 100 | Very Soluble |

| Acetone | Data not available | Likely Soluble* |

| Dimethyl Sulfoxide (DMSO) | Data not available | - |

| Ether | Data not available | Practically Insoluble |

The provided data indicates that this compound hydrochloride is highly soluble in polar protic solvents like methanol and ethanol, as well as in the halogenated organic solvent chloroform.[2] Conversely, it is practically insoluble in the non-polar solvent ether.[2]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in pharmaceutical sciences. The following section outlines a standard experimental protocol for determining the thermodynamic solubility of this compound hydrochloride in an organic solvent, based on the widely accepted shake-flask method.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

1. Objective: To determine the saturation concentration of this compound hydrochloride in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

- This compound hydrochloride powder (of known purity)

- Selected organic solvent (analytical grade)

- Volumetric flasks and pipettes

- Scintillation vials or glass test tubes with screw caps

- Orbital shaker or wrist-action shaker with temperature control

- Analytical balance

- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometer)

3. Experimental Workflow:

References

Diethylpropion: A Technical Review of its DEA Schedule and Abuse Potential

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Diethylpropion is a sympathomimetic amine, structurally related to amphetamines, that is utilized as a short-term adjunct in the management of exogenous obesity. Its primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, leading to appetite suppression. However, its stimulant properties and pharmacological similarity to other drugs of abuse necessitate a thorough understanding of its potential for abuse. This technical guide provides a comprehensive overview of this compound's legal status as a controlled substance, its neuropharmacological mechanisms, and the preclinical and clinical evidence evaluating its abuse liability. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and evaluation.

DEA Scheduling and Regulatory Status

The United States Drug Enforcement Administration (DEA) classifies drugs into five schedules based on their accepted medical use, potential for abuse, and likelihood of causing dependence. This compound is classified as a Schedule IV controlled substance.[1][2] This scheduling indicates that this compound has a recognized medical application in the treatment of obesity but also possesses a potential for abuse, which is considered lower than that of drugs in Schedules I, II, and III.[2] The classification underscores the need for cautious prescribing and monitoring of patients receiving this medication.

Mechanism of Action and Pharmacology

This compound's pharmacological effects are primarily mediated by its active metabolite, ethcathinone .[1] This metabolite functions as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the synaptic concentrations of these catecholamines. The anorectic effect of this compound is largely attributed to its action on noradrenergic pathways, while its stimulant and reinforcing properties are linked to its influence on the dopaminergic system.[3]

Neurotransmitter Transporter Interactions

The abuse potential of stimulant drugs is often correlated with their affinity and activity at dopamine transporters (DAT) and norepinephrine transporters (NET). The following table summarizes the in vitro data for this compound's active metabolite, ethcathinone.

| Compound | Transporter | Activity | IC50 (nM) |

| Ethcathinone | Norepinephrine Transporter (NET) | Substrate | 99 |

| Ethcathinone | Dopamine Transporter (DAT) | Uptake Inhibitor | 1014 |

Source: Rothman et al., 2002

Note: A lower IC50 value indicates a higher potency. The data suggests that ethcathinone is significantly more potent at the norepinephrine transporter than the dopamine transporter.

Signaling Pathways

The increased levels of norepinephrine and dopamine in the synaptic cleft, resulting from the inhibition of their respective transporters by this compound's active metabolite, lead to the activation of downstream signaling pathways in the central nervous system. The anorectic effects are believed to be mediated through hypothalamic pathways that regulate appetite and satiety, while the reinforcing and abuse-related effects are primarily linked to the mesolimbic dopamine system, also known as the brain's reward pathway.

Preclinical Assessment of Abuse Potential

Animal models are crucial for predicting the abuse liability of new chemical entities. The primary methods used are self-administration studies and conditioned place preference (CPP).

Animal Studies

-

Conditioned Place Preference (CPP): A study in rats demonstrated that this compound at doses of 2.5 and 5.0 mg/kg induced a conditioned place preference, indicating that the drug has rewarding properties.[4] This suggests that animals associate a specific environment with the positive effects of the drug.[4]

-

Self-Administration: While specific intravenous self-administration data for this compound is limited in the readily available literature, studies on the structurally and pharmacologically similar compound, methcathinone, have shown that it functions as a positive reinforcer in baboons, maintaining self-injection at rates comparable to cocaine.[5] Given that this compound's active metabolite is a cathinone derivative, these findings are relevant to its abuse potential.

Clinical Evidence of Abuse Potential

Human abuse potential (HAP) studies are designed to assess the abuse liability of a drug in a controlled clinical setting, typically using experienced recreational drug users. These studies often compare the investigational drug to a placebo and a positive control (a drug with known abuse potential).

Human Abuse Potential Studies

A randomized, double-blind, placebo-controlled, crossover study was conducted in 38 individuals with a history of drug abuse to assess the abuse potential of lisdexamfetamine. This study included this compound (200 mg) as a comparator. The primary endpoint was "Drug Liking Effects" as measured by a subject-rated questionnaire. The results indicated that 150 mg of lisdexamfetamine produced "Drug-Liking Effects" similar to 40 mg of d-amphetamine and 200 mg of this compound.[6]

Long-Term Safety and Psychiatric Evaluation

A one-year, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound for weight loss in 69 obese adults did not find significant differences in psychiatric evaluations between the this compound and placebo groups.[7] However, this study was not specifically designed to assess abuse potential and did not use standard abuse liability measures.[7]

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the assessment of this compound's abuse potential.

Dopamine Transporter (DAT) Uptake Inhibition Assay

Objective: To determine the potency of a test compound (e.g., ethcathinone) to inhibit the reuptake of dopamine by the dopamine transporter.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence in appropriate media.

-

Assay Preparation: On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound or a known DAT inhibitor (for control) for a specified period.

-

Radioligand Addition: A solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of radioactivity within the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

Rodent Conditioned Place Preference (CPP) Study

Objective: To assess the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

Methodology:

-

Apparatus: A standard three-chamber CPP apparatus is used, with two distinct conditioning chambers (differing in visual and tactile cues) and a neutral starting chamber.

-

Pre-Conditioning Phase: Each animal is allowed to freely explore all three chambers, and the time spent in each chamber is recorded to establish baseline preference.

-

Conditioning Phase: Over several days, animals receive injections of the test drug (e.g., this compound) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.

-

Post-Conditioning (Test) Phase: The barriers between the chambers are removed, and the animals are allowed to freely explore the entire apparatus. The time spent in each conditioning chamber is recorded.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference and suggests the drug has rewarding properties.

Conclusion

This compound's classification as a Schedule IV controlled substance reflects its accepted medical use for weight management alongside a recognized potential for abuse. Its mechanism of action, primarily through its active metabolite ethcathinone, involves the modulation of norepinephrine and dopamine, which underlies both its therapeutic anorectic effects and its abuse liability. Preclinical data from conditioned place preference studies confirm its rewarding properties. While direct human abuse potential studies are limited, comparative data suggests its abuse liability is a significant consideration. The information presented in this technical guide provides a comprehensive foundation for understanding the abuse potential of this compound and serves as a valuable resource for professionals in the fields of pharmacology and drug development. Further research, particularly intravenous self-administration studies in animal models and dedicated human abuse potential studies using standardized subjective measures, would provide a more complete profile of this compound's abuse liability.

References

- 1. Abuse Potential of Cathinones in Humans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Amphetamine-like Psychostimulants | MDPI [mdpi.com]

- 4. This compound produces psychostimulant and reward effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intravenous self-injection of methcathinone in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isctm.org [isctm.org]

- 7. A randomized double-blind placebo-controlled study of the long-term efficacy and safety of this compound in the treatment of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Diethylpropion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylpropion, also known as amfepramone, is a sympathomimetic amine belonging to the phenethylamine, amphetamine, and cathinone classes.[1][2] Chemically, it is 2-(diethylamino)-1-phenylpropan-1-one and is the N,N-diethyl analog of cathinone.[1][3] It is primarily used as a short-term adjunct in the management of exogenous obesity.[4][5] this compound functions as a prodrug, with its primary pharmacological activity attributed to its active metabolites, including ethcathinone.[6][7] These metabolites act as norepinephrine-dopamine reuptake inhibitors (NDRIs), increasing the synaptic concentrations of these catecholamines.[2][8] This increase in dopaminergic and noradrenergic neurotransmission is believed to mediate the appetite-suppressant effects of the drug.[9]

The core structure of this compound, a β-keto-phenethylamine, is shared by a wide range of synthetic cathinones. This has led to extensive research into its structural analogs and derivatives to explore their structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications or abuse liability. This guide provides a comprehensive overview of the synthesis, pharmacology, and signaling pathways of this compound and its analogs, intended for professionals in drug discovery and development.

Core Structure and Analogs

The fundamental scaffold of this compound is the cathinone structure, which is a β-keto analog of amphetamine.[6] Structural modifications can be made at several positions to generate a diverse array of analogs, primarily through:

-

N-alkylation: Altering the alkyl groups on the nitrogen atom.

-

α-alkylation: Modifying the alkyl group at the alpha-carbon position.

-

Aromatic ring substitution: Introducing various substituents at different positions on the phenyl ring.

These modifications significantly influence the potency and selectivity of the compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Quantitative Pharmacological Data

The primary mechanism of action for this compound and its analogs is the inhibition of monoamine reuptake. The inhibitory potency is typically quantified by IC50 or Kᵢ values. The following tables summarize the in vitro inhibition data for a selection of cathinone derivatives, highlighting the influence of structural modifications on their interaction with DAT, NET, and SERT.

Table 1: Monoamine Transporter Inhibition by this compound and its Metabolites

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |

| This compound | >10000 | >10000 | >10000 | - |

| Ethcathinone (active metabolite) | 1014 | 99.3 | >10000 | >9.86 |

Note: this compound itself shows low affinity for the transporters, confirming its role as a prodrug. Data for ethcathinone from Rothman & Baumann, 2006.[7]

Table 2: Structure-Activity Relationship of N-Alkylated and α-Alkylated Cathinone Analogs at Monoamine Transporters

| Compound | R1 (α-group) | R2 (N-group) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Cathinone | CH₃ | H | 160 | 49 | 3020 |

| Methcathinone | CH₃ | CH₃ | 130 | 68 | 3330 |

| Ethcathinone | CH₃ | C₂H₅ | 1014 | 99.3 | >10000 |

| Pentedrone | C₄H₉ | CH₃ | 50 | 25 | 2800 |

| α-PVP | C₄H₉ | Pyrrolidine | 14.2 | 26.2 | >10000 |

| MDPV | C₄H₉ | Pyrrolidine (with methylenedioxy) | 4.85 | 16.84 | >10000 |

Data compiled from various sources.[5][10][11]

Table 3: Effect of Phenyl Ring Substitution on Methcathinone Analogs

| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Methcathinone | Unsubstituted | 130 | 68 | 3330 |

| 4-Methylmethcathinone (Mephedrone) | 4-CH₃ | 150 | 140 | 1200 |

| 3-Fluoromethcathinone | 3-F | 220 | 110 | 1800 |

| 4-Fluoromethcathinone | 4-F | 470 | 200 | 790 |

Data compiled from various sources.[5][11]

Experimental Protocols

Synthesis of N,N-Diethylcathinone Hydrochloride (this compound HCl)

This protocol is a representative two-step synthesis for N,N-diethylcathinone hydrochloride, starting from propiophenone.

Step 1: α-Bromination of Propiophenone to 2-Bromopropiophenone

-

Materials: Propiophenone, Bromine, Dichloromethane (or Chloroform), Aluminum chloride (catalyst, optional).

-

Procedure:

-

Dissolve propiophenone (0.5 mol) in 500 ml of dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[12]

-

If using a catalyst, add a small amount of ground aluminum chloride to the propiophenone solution.[13]

-

Slowly add a solution of bromine (0.51 mol) in 100 ml of dichloromethane dropwise to the stirred propiophenone solution at room temperature (20°C).[12] The reaction is often exothermic, and cooling may be necessary to maintain the temperature.

-

Continue stirring for 30 minutes after the addition is complete.[12] The disappearance of the bromine color indicates the reaction is proceeding.

-

Wash the reaction mixture with water and a dilute sodium bicarbonate solution to remove any remaining acid and bromine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromopropiophenone as an oil.[13] This intermediate is often used in the next step without further purification.

-

Step 2: Reaction of 2-Bromopropiophenone with Diethylamine and Salt Formation

-

Materials: 2-Bromopropiophenone, Diethylamine, Toluene (or other suitable solvent), Hydrochloric acid (ethanolic or ethereal solution).

-

Procedure:

-

In a reaction vessel, slowly add diethylamine (0.51-0.53 mol) to 2-bromopropiophenone (0.23 mol).[14]

-

Heat the solution to 85-90°C and maintain the reaction for 60-90 minutes.[14]

-

Cool the solution to 60-65°C and add toluene.[14]

-

Wash the toluene solution with a dilute acid (e.g., oxalic acid solution) to remove excess diethylamine.[14]

-

Make the aqueous layer basic (pH 8-9) with a potassium sulfite or sodium hydroxide solution and extract the free base (N,N-diethylcathinone) with an organic solvent like nitromethane or diethyl ether.[14]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

To precipitate the hydrochloride salt, cool the solution and bubble dry hydrogen chloride gas through it, or add a solution of HCl in ethanol or ether.

-

Collect the resulting crystalline precipitate of N,N-diethylcathinone hydrochloride by filtration, wash with cold, dry ether, and dry under vacuum.[14]

-

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the IC50 values of test compounds for the inhibition of dopamine, norepinephrine, and serotonin transporters using HEK293 cells stably expressing the respective human transporters.

-

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

-

Assay buffer (e.g., Krebs-HEPES buffer, pH 7.4).

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compounds and reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Cell Culture: Plate the HEK293 cells expressing the transporter of interest into 96-well plates and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cells with assay buffer.

-

Compound Incubation: Add varying concentrations of the test compound or reference inhibitor to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled substrate to each well.

-

Uptake Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response data. Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a selective inhibitor).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Analogs

This compound and its analogs primarily act by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft. This leads to an accumulation of these neurotransmitters and enhanced signaling through their respective receptors on the postsynaptic neuron. The downstream signaling cascades are complex and can vary depending on the receptor subtype activated.

Caption: Signaling pathway of this compound analogs.

Experimental Workflow for Synthesis and Pharmacological Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound analogs.

Caption: Experimental workflow for analog development.

Conclusion

The structural framework of this compound offers a versatile platform for the development of novel compounds targeting the monoamine transport system. The structure-activity relationships of cathinone derivatives are complex, with subtle modifications to the N-alkyl, α-alkyl, and aromatic ring systems leading to significant changes in potency and selectivity for DAT, NET, and SERT. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further exploration of these analogs may lead to the discovery of new therapeutic agents for a variety of CNS disorders, while also informing our understanding of the abuse potential of synthetic cathinones.

Disclaimer: The synthesis and handling of the compounds described in this document should only be performed by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

References

- 1. In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(diethylamino)-1-phenylpropan-1-one hydrochloride [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 6. Ethcathinone [bionity.com]

- 7. Ethcathinone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetic and Metabolism Studies Using Microdialysis Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 14. CN105461577A - Synthesis method of amfepramone hydrochloride drug intermediate 2-diethylamino-1-phenylacetone - Google Patents [patents.google.com]

Pharmacological Profile of Diethylpropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylpropion is a sympathomimetic amine, belonging to the phenethylamine and cathinone classes, utilized primarily as a short-term anorectic agent for the management of obesity.[1][2] Its pharmacological activity is principally mediated through its effects on central monoamine neurotransmitter systems, specifically norepinephrine and dopamine.[3] Classified as a Schedule IV controlled substance, this compound possesses a lower potential for abuse relative to other stimulants such as amphetamine.[2][4] This technical guide provides a comprehensive overview of the pharmacological classification of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to elucidate its effects.

Pharmacological Classification

-

Chemical Class: Phenethylamine, Cathinone[1]

-

Controlled Substance Schedule: Schedule IV (United States)[2][6]

Mechanism of Action

This compound functions as an indirect-acting sympathomimetic agent with primary activity at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] It is important to note that this compound is extensively metabolized, and its in vivo pharmacological effects are largely attributed to its active metabolites, particularly (+/-)-2-ethylamino-1-phenyl-propan-1-one.[7]

This primary metabolite acts as a substrate for the norepinephrine transporter, leading to the release of norepinephrine.[7] It also functions as an uptake inhibitor at the dopamine transporter.[7] The increased synaptic concentrations of norepinephrine and dopamine in key brain regions, such as the hypothalamus and nucleus accumbens, are believed to suppress appetite and enhance satiety.[3][8]

Signaling Pathway

The anorectic effects of this compound are initiated by the increased availability of norepinephrine and dopamine in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, triggering downstream signaling cascades that ultimately lead to a reduction in appetite.

Figure 1: Simplified signaling pathway of this compound's anorectic effect.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of this compound and its major active metabolite at monoamine transporters.

| Compound | Transporter | IC50 (nM) | Activity |

| This compound | NET | >10,000 | Inactive |

| DAT | >10,000 | Inactive | |

| SERT | >10,000 | Inactive | |

| (+/-)-2-ethylamino-1-phenyl-propan-1-one (Metabolite) | NET | 99 | Substrate |

| DAT | 1014 | Inhibitor | |

| SERT | 2118 | Substrate | |

| Data from Rothman et al., 2001.[7] |

Pharmacokinetics and Metabolism

This compound is readily absorbed following oral administration and undergoes extensive first-pass metabolism in the liver.[9] The primary metabolic pathways involve N-dealkylation and reduction of the carbonyl group, leading to the formation of several pharmacologically active metabolites.[7][9] The half-life of the aminoketone metabolites is estimated to be between 4 to 6 hours.[9] Excretion occurs primarily through the kidneys.[9]

Experimental Protocols

Monoamine Transporter Binding Assay (In Vitro)

This protocol outlines a general method for determining the binding affinity of this compound and its metabolites to the dopamine and norepinephrine transporters.

Objective: To determine the inhibitory constant (Ki) of test compounds for DAT and NET.

Materials:

-

HEK293 cells stably expressing human DAT or NET

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)

-

Test compounds (this compound and its metabolites)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Binding Reaction: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes a general procedure for measuring extracellular levels of dopamine and norepinephrine in the brain of a conscious animal following administration of this compound.

Objective: To assess the effect of this compound on dopamine and norepinephrine release in specific brain regions.

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

This compound solution for administration

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate using a microinfusion pump.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Figure 2: General experimental workflow for in vivo microdialysis.

Conclusion

This compound is a centrally acting anorectic agent whose pharmacological effects are mediated by its active metabolites on the norepinephrine and dopamine systems. Its classification as a Schedule IV controlled substance reflects a lower abuse potential compared to other stimulants. The in vitro and in vivo experimental methodologies described provide a framework for the continued investigation of this compound and the development of novel therapeutics for obesity with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Neurochemical and behavioral effects elicited by bupropion and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. news-medical.net [news-medical.net]

- 7. Uptake and release effects of this compound and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. academic.oup.com [academic.oup.com]

Diethylpropion: A Technical Guide for Researchers

An In-depth Examination of the Core Chemical and Pharmacological Properties of 2-(Diethylamino)propiophenone

This technical guide provides a comprehensive overview of Diethylpropion, a sympathomimetic amine used as a short-term adjunct in the management of exogenous obesity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, molecular structure, synthesis, analytical methods, and pharmacological profile.

Core Chemical and Physical Properties

This compound, chemically known as 2-(diethylamino)-1-phenyl-1-propanone, is a synthetic compound belonging to the substituted cathinone class. It is structurally related to other stimulants such as amphetamine. The hydrochloride salt is the form most commonly used in pharmaceutical preparations.

| Property | Value | Reference |

| CAS Number | 90-84-6 (free base) | [1] |

| 134-80-5 (hydrochloride) | [1] | |

| Molecular Formula | C13H19NO (free base) | [1] |

| C13H19NO·HCl (hydrochloride) | [1] | |

| Molecular Weight | 205.30 g/mol (free base) | [1] |

| 241.76 g/mol (hydrochloride) | [1] | |

| IUPAC Name | 2-(diethylamino)-1-phenylpropan-1-one | [2] |

| Appearance | White or creamy-white crystalline powder | [2] |

| Solubility | Hydrochloride: 1 g in ~0.6 mL water, ~0.6 mL chloroform, 1 mL absolute methanol, 1 mL alcohol; practically insoluble in ether. | [2] |

Molecular Structure:

Synthesis and Manufacturing

The synthesis of this compound hydrochloride is typically achieved through a Mannich reaction. While specific proprietary methods may vary, a general and illustrative experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the principles of the Mannich reaction, a well-established method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Materials:

-

Propiophenone

-

Diethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol (95%)

-

Acetone

-

Dibutyl ether

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine propiophenone, diethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as 95% ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol. The residue is then dissolved in water and washed with a non-polar organic solvent like dibutyl ether to remove any unreacted propiophenone.

-

Basification and Extraction: The aqueous layer is then made alkaline with a strong base (e.g., 50% NaOH solution) to deprotonate the this compound hydrochloride, liberating the free base. The free base is then extracted into an organic solvent such as dibutyl ether.

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., calcium chloride), and the solvent is removed by distillation to yield the crude this compound free base.

-

Salt Formation and Purification: The crude free base is then dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the this compound hydrochloride salt. The salt can be further purified by recrystallization, for example, from a mixture of ethanol and acetone, to yield the final product.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound hydrochloride in pharmaceutical formulations. The following is a representative experimental protocol.

Experimental Protocol: HPLC Analysis of this compound Hydrochloride Tablets

This method is adapted from established pharmacopeial methods for the assay of this compound hydrochloride in tablets.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

0.1 N Hydrochloric Acid

-

USP this compound Hydrochloride Reference Standard (RS)

Chromatographic Conditions:

-

Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve appropriate retention and resolution.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Approximately 253 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Accurately weigh a quantity of USP this compound Hydrochloride RS and dissolve it in 0.1 N hydrochloric acid to prepare a stock solution. Further dilute an aliquot of the stock solution with the mobile phase to obtain a final standard solution of known concentration (e.g., ~8 µg/mL).

-

Sample Preparation:

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer an accurately weighed portion of the powder, equivalent to about 40 mg of this compound hydrochloride, to a volumetric flask.

-

Add a significant volume of 0.1 N hydrochloric acid and stir for an extended period (e.g., 45 minutes) to ensure complete dissolution of the active ingredient.

-

Dilute to volume with 0.1 N hydrochloric acid, mix well, and filter.

-

Transfer an aliquot of the clear filtrate to another volumetric flask and dilute with the mobile phase to achieve a final concentration within the linear range of the assay.

-

-

Analysis: Inject equal volumes of the standard preparation and the sample preparation into the chromatograph, record the chromatograms, and measure the peak responses.

-

Calculation: Calculate the quantity of this compound hydrochloride in the portion of tablets taken by comparing the peak response of the sample preparation to that of the standard preparation.

Pharmacological Profile

Mechanism of Action

This compound is a sympathomimetic agent that exerts its anorectic effect through the central nervous system. Its primary mechanism of action involves the inhibition of the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters. This leads to enhanced signaling at postsynaptic receptors, which is believed to suppress appetite and increase satiety.[3] The in vivo activity is largely attributed to its active metabolites.[4]

The following diagram illustrates the proposed mechanism of action of this compound's active metabolites at the synaptic level.

Signaling Pathways

The increased levels of dopamine and norepinephrine in the synaptic cleft lead to the activation of their respective postsynaptic receptors.

-

Dopaminergic Pathway: Activation of the Dopamine D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[5] These signaling events ultimately modulate neuronal excitability and gene expression.[5]

-

Adrenergic Pathway: Activation of the alpha-1 adrenergic receptor, a Gq-coupled GPCR, stimulates phospholipase C (PLC).[6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6] These pathways influence a variety of cellular processes, including smooth muscle contraction.[6]

The following diagram depicts the downstream signaling cascade following receptor activation.

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism. The parent drug has a short half-life, and its pharmacological activity is primarily due to its active metabolites.

Metabolism:

The metabolism of this compound is complex and involves N-dealkylation and reduction of the carbonyl group. The major active metabolite is ethcathinone ((+/-)-2-ethylamino-1-phenyl-propan-1-one).

Binding Affinities of Metabolites:

The in vivo activity of this compound is largely attributed to its metabolites' interaction with monoamine transporters. A study has shown that the metabolite (+/-)-2-ethylamino-1-phenyl-propan-1-one is a potent substrate at the norepinephrine transporter and an uptake inhibitor at the dopamine transporter.

| Metabolite | Transporter | IC50 (nM) | Reference |

| (+/-)-2-ethylamino-1-phenyl-propan-1-one | Norepinephrine Transporter (NET) | 99 | [4] |

| Dopamine Transporter (DAT) | 1014 | [4] | |

| Serotonin Transporter (SERT) | 2118 | [4] |

Pharmacokinetic Parameters in Preclinical Species:

Conclusion

This technical guide has provided a detailed overview of the core chemical, analytical, and pharmacological properties of this compound. The information presented is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology. Further research into the specific pharmacokinetic profiles in various species and a more detailed elucidation of the downstream signaling consequences of receptor activation will continue to enhance our understanding of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uptake and release effects of this compound and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Early In-Vitro Studies and Assessments of Diethylpropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylpropion is a sympathomimetic amine of the phenethylamine, amphetamine, and cathinone classes, utilized as a short-term adjunct in the management of exogenous obesity. Its pharmacological activity is primarily attributed to its effects on central nervous system pathways that regulate appetite. This technical guide provides an in-depth overview of the foundational in-vitro studies that have elucidated the mechanism of action and metabolic profile of this compound. The focus is on early laboratory assessments that form the basis of our understanding of this compound.

Core Mechanism of Action: Monoamine Transporter Inhibition

Early in-vitro research has established that this compound itself is largely inactive as a monoamine transporter inhibitor. Instead, it functions as a prodrug, being rapidly metabolized to its active metabolite, ethcathinone ((+/-)-2-ethylamino-1-phenyl-propan-1-one). It is this metabolite that exerts the primary pharmacological effects.[1]

In-vitro studies using synaptosome preparations from rat brain and human embryonic kidney (HEK293) cells expressing human monoamine transporters have demonstrated that ethcathinone is a potent inhibitor of norepinephrine (NE) reuptake and a less potent inhibitor of dopamine (DA) and serotonin (5-HT) reuptake.[1]

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the inhibitory activity (IC50) of ethcathinone on the norepinephrine, dopamine, and serotonin transporters from in-vitro uptake inhibition assays.

| Compound | Transporter | IC50 (nM) |

| Ethcathinone | Norepinephrine (NET) | 99 |

| Dopamine (DAT) | 1014 | |

| Serotonin (SERT) | 2118 |

Data sourced from Rothman et al., 2003.[1]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound's active metabolite, ethcathinone, is the catecholaminergic system. By blocking the reuptake of norepinephrine and, to a lesser extent, dopamine, ethcathinone increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced signaling in brain regions responsible for appetite control is believed to lead to a reduction in hunger.

Signaling Pathway of this compound's Active Metabolite

References

Stability of Diethylpropion in dry air and its decomposition process

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylpropion hydrochloride, a sympathomimetic amine used for the short-term management of obesity, is a synthetic aromatic ketone. Its chemical structure, 2-(diethylamino)-1-phenylpropan-1-one, features a tertiary amine and a ketone functional group, which are key to its pharmacological activity and potential degradation pathways[1]. While generally considered stable in dry air, a comprehensive understanding of its stability profile under various stress conditions is paramount for ensuring drug product quality, safety, and efficacy[1].

This technical guide provides an in-depth analysis of the stability of this compound in the solid state, with a focus on its behavior in dry air. It details the known decomposition products, proposes a potential degradation pathway, and outlines experimental protocols for stability assessment based on established scientific literature and regulatory guidelines.

Decomposition of this compound

Under stress conditions, this compound has been shown to degrade into several key products. The primary decomposition pathway involves the cleavage of the carbon-nitrogen bond, leading to the formation of 1-phenyl-1,2-propanedione and diethylamine[2][3][4]. In some instances, particularly in the presence of certain excipients, further oxidation can lead to the formation of benzoic acid[3].

Known Decomposition Products

The principal degradation products identified in various studies are:

-

1-Phenyl-1,2-propanedione: An alpha-diketone that is a major product of both hydrolytic and other decomposition routes[2][3][4][5].

-

Diethylamine: A secondary amine formed from the cleavage of the diethylamino group from the parent molecule[2][3][4][6].

-

Benzoic Acid: An oxidation product observed in compatibility studies with certain dietary fibers[3].

Proposed Decomposition Pathway in Dry Air (Thermal/Oxidative Stress)

The key step is the cleavage of the C-N bond at the carbon alpha to the carbonyl group. This bond is susceptible to cleavage due to the electron-withdrawing effect of the adjacent carbonyl group. The presence of atmospheric oxygen can facilitate oxidative degradation.

Below is a proposed logical pathway for the decomposition of this compound under thermal and oxidative stress.

References

- 1. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Studies on the compatibility of this compound hydrochloride with carboxymethylcellulose and other dietary fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic determination of this compound hydrochloride in tablets: isolation and identification of two decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethylamine - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

Methodological & Application

Application Notes and Protocols: Diethylpropion Hydrochloride for In Vivo Animal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethylpropion hydrochloride (DEP), a sympathomimetic amine, in preclinical animal research. This document includes its mechanism of action, key quantitative data from in vivo studies, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Introduction

This compound hydrochloride is a psychostimulant drug of the phenethylamine, amphetamine, and cathinone classes, primarily used for its appetite-suppressant effects in the short-term management of obesity.[1] In the context of in vivo animal research, it serves as a valuable tool for studying the neurochemical and behavioral mechanisms underlying appetite regulation and weight control. Its primary mechanism of action involves increasing the levels of catecholamines, such as dopamine and norepinephrine, in the brain.[2][3] This leads to a suppression of hunger signals and appetite.[2][3]

Mechanism of Action

This compound acts as a sympathomimetic amine, stimulating the central nervous system to release norepinephrine and dopamine from nerve terminals while inhibiting their reuptake.[2] The active metabolite of this compound, ethcathinone, is primarily responsible for inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] This elevation in catecholamine levels is thought to indirectly influence leptin, a hormone that signals satiety, and to inhibit neuropeptide Y, a potent appetite stimulant.[2]

Signaling Pathway

Caption: Proposed signaling pathway of this compound Hydrochloride.

Quantitative Data from In Vivo Rat Studies

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound hydrochloride in rats.

Table 1: Effects of this compound on Body Weight and Food Intake

| Dosage (mg/kg) | Route of Admin. | Duration | Change in Body Weight | Change in Food Intake | Animal Model | Reference |

| 10, 20, 40 | Intraperitoneal | 14 days | Dose-dependent weight loss | Dose-dependent decrease | Wistar Rats | [4] |

| 5 | Oral | 15 days | Not specified | Not specified | Wistar Rats | [5] |

| 20 | Not specified | 7 days | Prevention of weight gain | Not specified | Male & Female Rats | [4] |

Table 2: Effects of this compound on Locomotor Activity

| Dosage (mg/kg) | Route of Admin. | Duration | Effect on Locomotor Activity | Animal Model | Reference |

| 40 | Not specified | Acute | Increased locomotor activity | Wistar Rats | [6][7] |

| Not specified | Not specified | Chronic | Decreased locomotor activity | Wistar Rats | [6][7] |

| 2.5, 5.0 | Not specified | Acute | Increased motor activity | Wistar Rats | [8] |

| 20 (pre-exposure) | Not specified | 7 days | Sensitization of motor activating effect | Wistar Rats | [8] |

Table 3: Neurochemical Effects of this compound in the Rat Brain

| Dosage (mg/kg) | Route of Admin. | Duration | Brain Region | Neurochemical Change | Reference |

| 5 | Not specified | Acute | Dorsal Striatum | Slight increase in Dopamine release | [6][7] |

| 5 | Oral | 15 days | Hypothalamus, Cortex, Midbrain, Striatum | Significant changes in Aspartate and Glutamate levels | [5] |

| 5 | Oral | 15 days | Hippocampus, Midbrain, Striatum | Increased lipid peroxidation | [5] |

Experimental Protocols

The following are detailed protocols for common in vivo experiments involving this compound hydrochloride.

Protocol 1: Assessment of Anorectic Effects and Body Weight Changes

Objective: To evaluate the effect of this compound hydrochloride on food intake and body weight in a rodent model of obesity.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Animal balance

-

Metabolic cages (for accurate food and water intake measurement)

-

Rodents (e.g., Wistar or Sprague-Dawley rats), acclimated for at least one week.

Procedure:

-

Animal Acclimation: House animals individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Baseline Measurement: For 3-5 days, record the body weight and food intake of each animal daily at the same time to establish a stable baseline.

-

Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, and different doses of this compound).

-

Drug Administration: Prepare fresh solutions of this compound hydrochloride in the vehicle on each day of the experiment. Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage). Administration should occur at the same time each day.

-

Data Collection: Continue to measure body weight and food intake daily for the duration of the study (e.g., 14-28 days).

-

Data Analysis: Calculate the change in body weight and food intake from baseline for each animal. Compare the mean changes between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow: Anorectic Effects Study

Caption: A typical experimental workflow for studying anorectic effects.

Protocol 2: Evaluation of Locomotor Activity

Objective: To assess the impact of acute and chronic administration of this compound hydrochloride on spontaneous locomotor activity in rodents.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Open-field activity chambers equipped with infrared beams or video tracking software.

-

Rodents, acclimated to the testing room.

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before each test session.

-

Habituation: Place each animal in the open-field chamber for a habituation period (e.g., 30-60 minutes) to allow exploration and reduce novelty-induced hyperactivity.

-

Drug Administration: Following habituation, administer the assigned treatment (vehicle or this compound) and immediately return the animal to the activity chamber.

-

Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a set duration (e.g., 60-120 minutes).

-

Chronic Study Design: For chronic studies, administer the drug daily for a specified period (e.g., 7-14 days). Conduct locomotor activity tests at regular intervals (e.g., on day 1 and day 14) to assess the development of tolerance or sensitization.

-

Data Analysis: Analyze the locomotor activity data using appropriate software. Compare the activity levels between different treatment groups and across different time points using statistical methods like ANOVA.

Logical Relationships and Expected Outcomes

The administration of this compound hydrochloride is expected to produce a series of dose-dependent physiological and behavioral changes.

Caption: Logical relationship of DEP administration and its effects.

Conclusion

This compound hydrochloride is a valuable pharmacological tool for investigating the mechanisms of appetite control and energy balance in animal models. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies. Researchers should carefully consider the dose, route of administration, and duration of treatment to achieve their specific experimental objectives. Adherence to ethical guidelines for animal research is paramount in all studies.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound Hydrochloride | C13H20ClNO | CID 91442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxicity of this compound: neurochemical and behavioral findings in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurochemical and behavioral effects elicited by bupropion and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound produces psychostimulant and reward effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectrophotometric Analysis of Diethylpropion Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two validated spectrophotometric methods for the quantitative analysis of Diethylpropion Hydrochloride in bulk and pharmaceutical dosage forms. The methodologies outlined are direct UV spectrophotometry and a charge-transfer complexation-based colorimetric method.

Method 1: Direct UV Spectrophotometry

This method relies on the inherent ultraviolet absorbance of this compound Hydrochloride and is a straightforward approach for its quantification.

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | ~ 253 nm | [1] |

| Solvent/Medium | 0.1 N Hydrochloric Acid | [1] |

| Linearity Range | 5 - 25 µg/mL (Typical) | Based on general spectrophotometric validation principles. |

| Correlation Coefficient (r²) | > 0.999 (Typical) | Based on general spectrophotometric validation principles. |

Experimental Protocol

1. Reagents and Materials:

-

This compound Hydrochloride Reference Standard

-

Hydrochloric Acid (HCl), concentrated

-

Distilled or deionized water

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

2. Preparation of 0.1 N Hydrochloric Acid:

-

Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.

-

Dilute to the mark with distilled water and mix well.

3. Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask.

-